

"4-(2-Chloroethoxy)butanoate" CAS number and identifiers

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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)butanoate

Cat. No.: B15348059

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Technical Guide: 4-(2-Chloroethoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **4-(2-Chloroethoxy)butanoate**, including its identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. Due to the limited direct literature on this specific ester, this guide outlines a probable synthetic route based on established chemical reactions.

Chemical Identifiers and Properties

Direct identifiers for **4-(2-Chloroethoxy)butanoate** are not readily available in common chemical databases. However, based on its constituent parts, 4-(2-chloroethoxy)butanoic acid and a generic alkyl group (e.g., ethyl, methyl), we can infer its general properties. For the purpose of this guide, we will consider the ethyl ester, Ethyl **4-(2-chloroethoxy)butanoate**.

Table 1: Estimated Physicochemical Properties of Ethyl 4-(2-chloroethoxy)butanoate



Property	Estimated Value	Notes
Molecular Formula	C8H15ClO3	
Molecular Weight	194.66 g/mol	_
Appearance	Colorless to pale yellow liquid	Based on similar esters.
Boiling Point	> 200 °C	Estimated based on related structures.
Solubility	Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.	Typical for esters of this size.

Synthesis of Ethyl 4-(2-chloroethoxy)butanoate

A plausible and common method for the synthesis of Ethyl **4-(2-chloroethoxy)butanoate** is through the Fischer esterification of 4-(2-chloroethoxy)butanoic acid with ethanol in the presence of an acid catalyst.[1][2]

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

- Synthesis of 4-(2-chloroethoxy)butanoic acid: This intermediate can be prepared from γbutyrolactone and 2-chloroethanol.
- Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol to yield the final product.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-chloroethoxy)butanoic acid

 Materials: y-Butyrolactone, 2-chloroethanol, sodium hydride (NaH), dry tetrahydrofuran (THF).



• Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) to dry THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add 2-chloroethanol (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction to stir for 30 minutes at 0 °C after the addition is complete.
- To this solution, add y-butyrolactone (1.0 equivalent) dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
- Acidify the aqueous solution with 1 M HCl to a pH of ~2.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-chloroethoxy)butanoic acid. The crude product may be purified by column chromatography or distillation if necessary.

Step 2: Fischer Esterification to Ethyl 4-(2-chloroethoxy)butanoate[1][2]

 Materials: 4-(2-chloroethoxy)butanoic acid, absolute ethanol, concentrated sulfuric acid (H₂SO₄).

Procedure:

In a round-bottom flask, dissolve the crude 4-(2-chloroethoxy)butanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

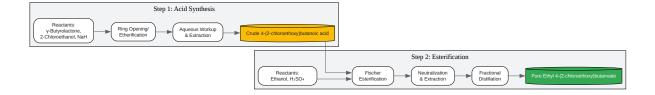


- To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
- Heat the reaction mixture to reflux for 3-5 hours. The progress of the esterification can be monitored by TLC.[3]
- After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acidic catalyst, followed by a brine wash (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-(2-chloroethoxy)butanoate.
- The final product can be purified by fractional distillation under reduced pressure.

Workflow and Pathway Diagrams

3.1. Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Ethyl **4-(2-chloroethoxy)butanoate**.



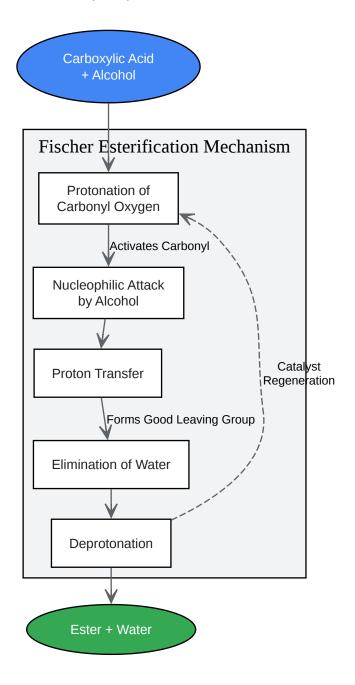
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Caption: Synthetic workflow for Ethyl 4-(2-chloroethoxy)butanoate.

3.2. Fischer Esterification Mechanism

The following diagram details the key steps in the Fischer esterification mechanism.[2]



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Caption: Mechanism of Fischer Esterification.



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